

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrabromophenolphthalein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrabromophenolphthalein*

Cat. No.: *B075775*

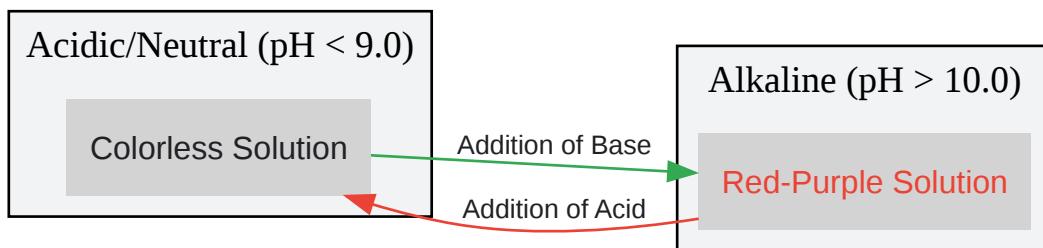
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromophenolphthalein ($C_{20}H_{10}Br_4O_4$) is a halogenated derivative of phenolphthalein that serves as a valuable acid-base indicator. Its distinct color change at a specific pH range makes it a useful tool in various chemical analyses, including titrations. This technical guide provides a comprehensive overview of the physical and chemical properties of **tetrabromophenolphthalein**, detailed experimental protocols, and visualizations to aid in its application in research and development.

Physical and Chemical Properties


The fundamental physical and chemical characteristics of **tetrabromophenolphthalein** are summarized in the table below. It is crucial to distinguish these properties from those of its derivatives, such as **tetrabromophenolphthalein** ethyl ester, which exhibit different characteristics.

Property	Value	Source
Molecular Formula	$C_{20}H_{10}Br_4O_4$	[1]
Molecular Weight	633.9 g/mol	[1]
Appearance	White or pale yellow powder	[2]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Insoluble in water; Soluble in ethanol and alkali	[2]
pKa	Not available in searched literature	

Acid-Base Indicator Properties

Tetrabromophenolphthalein is a visual pH indicator that displays a distinct color change in alkaline conditions.

- pH Range: 9.0 - 10.0[\[2\]](#)
- Color Change: Colorless in acidic to neutral solutions, transitioning to red-purple in alkaline solutions.[\[2\]](#)

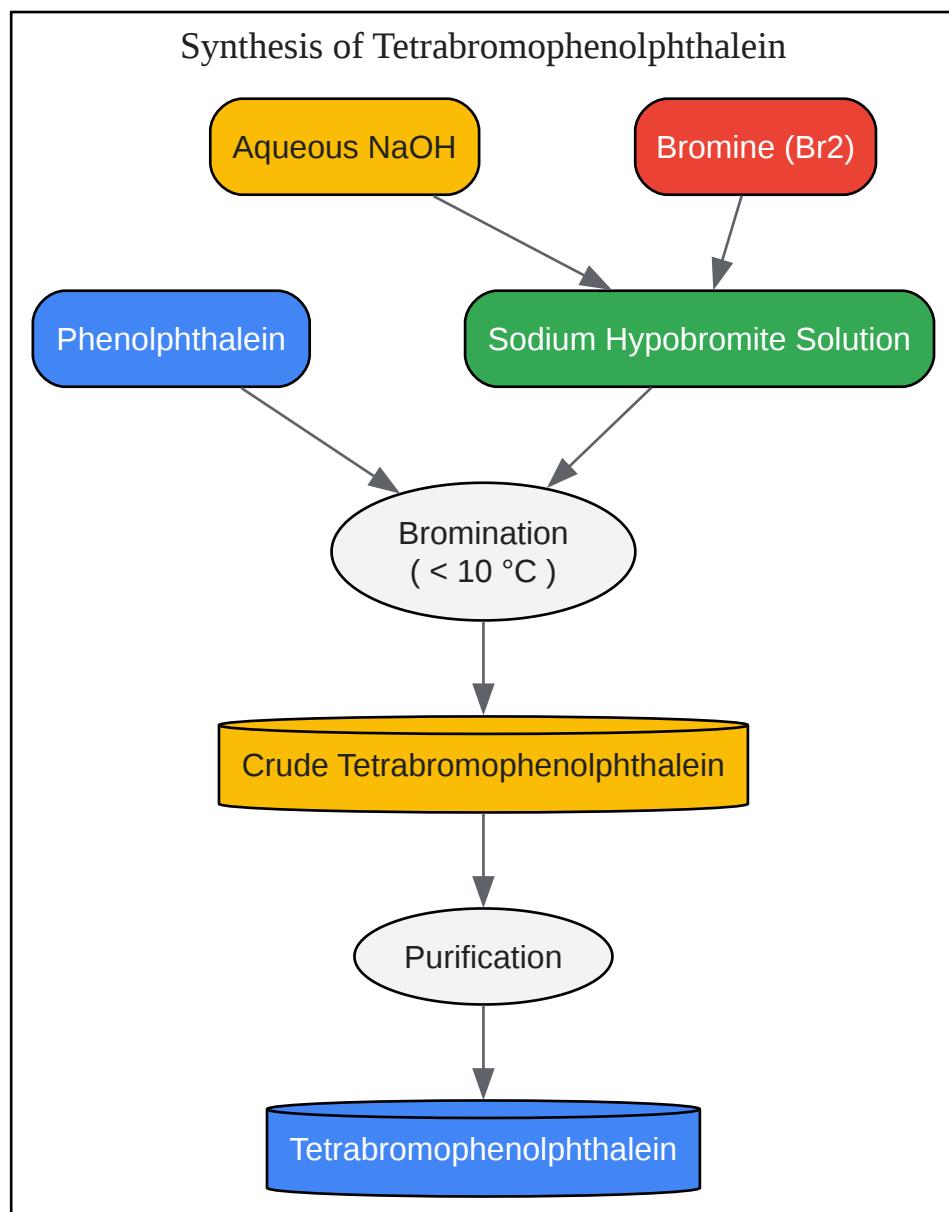
[Click to download full resolution via product page](#)

*pH indicator color change of **Tetrabromophenolphthalein**.*

Experimental Protocols

Synthesis of Tetrabromophenolphthalein

The following protocol for the synthesis of **tetrabromophenolphthalein** is based on a patented method.[2]


Materials:

- Phenolphthalein
- Sodium hydroxide (NaOH)
- Bromine (Br₂)
- Hydrobromic acid (HBr) solution (20%)
- Dilute hydrochloric acid (HCl)
- Water

Procedure:

- Preparation of Sodium Hypobromite Solution:
 - Dissolve a portion of sodium hydroxide in water.
 - Cool the solution to below 10 °C.
 - Slowly add bromine to the cooled solution while maintaining the temperature below 10 °C to obtain a sodium hypobromite solution.
- Bromination:
 - In a separate container, dissolve phenolphthalein and the remaining sodium hydroxide in water.
 - Cool this solution to below 10 °C.
 - While stirring, add the previously prepared sodium hypobromite solution to the phenolphthalein solution, ensuring the temperature remains below 10 °C.

- Let the mixture stand for 4-6 hours.
- Neutralize the solution with a 20% hydrobromic acid solution until the pH reaches 1-2. A precipitate will form.
- Allow the mixture to stand for 6 hours to ensure complete precipitation.
- Filter the crystalline product, wash it with water, and dry it to obtain the crude **tetrabromophenolphthalein**.
- Refinement:
 - Dissolve the crude product in a sodium hydroxide solution.
 - Filter the solution to remove any insoluble impurities.
 - Neutralize the clear filtrate with dilute hydrochloric acid until the pH is between 1 and 2 to precipitate the purified **tetrabromophenolphthalein**.
 - Filter the purified crystals, wash them with pure water, and dry at 60-70 °C to obtain the final product.

[Click to download full resolution via product page](#)

Workflow for the synthesis of **Tetrabromophenolphthalein**.

Preparation of Tetrabromophenolphthalein Indicator Solution

A standard procedure for preparing an indicator solution is as follows:

- Dissolve 0.1 g of **tetrabromophenolphthalein** in 100 mL of 95% ethanol.

Spectral Data

Access to high-resolution spectral data is crucial for the identification and characterization of **tetrabromophenolphthalein**. The following provides an overview of the available spectral information.

UV-Vis Spectroscopy: The UV-Vis spectrum of **tetrabromophenolphthalein** is available in public databases such as PubChem.[\[1\]](#)

Infrared (IR) Spectroscopy: FTIR spectra of **tetrabromophenolphthalein**, typically obtained using a KBr wafer technique, can be found in spectral databases.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra for **tetrabromophenolphthalein** are available for structural elucidation.[\[1\]](#)

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of **tetrabromophenolphthalein** for researchers and professionals in the scientific community. While key data on its synthesis and indicator properties have been presented, further research to determine a precise experimental pKa value and quantitative solubility in various organic solvents would be beneficial for expanding its applications. The provided protocols and diagrams offer a foundational understanding for the effective utilization of this compound in laboratory settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrabromophenolphthalein | C₂₀H₁₀Br₄O₄ | CID 65569 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CN103396388A - Preparation method of tetrabromophenolphthalein indicator - Google Patents [patents.google.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Tetrabromophenolphthalein]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075775#physical-and-chemical-properties-of-tetrabromophenolphthalein>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com